molecular formula C12H22O11 B12412450 (2S,3R,4S,5S,6R)-2-deuterio-2-[(2S,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

(2S,3R,4S,5S,6R)-2-deuterio-2-[(2S,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B12412450
M. Wt: 344.31 g/mol
InChI Key: HDTRYLNUVZCQOY-SJCNVRLISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2S,3R,4S,5S,6R)-2-deuterio-2-[(2S,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a deuterated derivative of a glucose molecule Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4S,5S,6R)-2-deuterio-2-[(2S,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol typically involves the selective deuteration of glucose. This can be achieved through catalytic hydrogen-deuterium exchange reactions using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic deuteration processes. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired deuterated product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4S,5S,6R)-2-deuterio-2-[(2S,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form deuterated polyols.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as tosyl chloride (TsCl) or trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base.

Major Products Formed

    Oxidation: Formation of deuterated gluconic acid or deuterated glucaric acid.

    Reduction: Formation of deuterated sorbitol or deuterated mannitol.

    Substitution: Formation of deuterated ethers or esters.

Scientific Research Applications

(2S,3R,4S,5S,6R)-2-deuterio-2-[(2S,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol: has several scientific research applications:

    Chemistry: Used as a stable isotope tracer in reaction mechanism studies and kinetic isotope effect experiments.

    Biology: Employed in metabolic studies to trace the fate of glucose in biological systems.

    Medicine: Investigated for its potential in deuterium-based drug design to improve the metabolic stability and pharmacokinetics of therapeutic agents.

    Industry: Utilized in the production of deuterated materials for nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.

Mechanism of Action

The mechanism of action of (2S,3R,4S,5S,6R)-2-deuterio-2-[(2S,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with various molecular targets and pathways. The incorporation of deuterium can alter the bond dissociation energies and reaction kinetics, leading to changes in the compound’s reactivity and stability. This can affect its interactions with enzymes, receptors, and other biomolecules, potentially enhancing its therapeutic efficacy and reducing metabolic degradation.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-carboxylic acid
  • (2S,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-sulfonic acid
  • (2S,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-phosphate

Uniqueness

The uniqueness of (2S,3R,4S,5S,6R)-2-deuterio-2-[(2S,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol lies in its dual deuteration, which provides enhanced stability and altered reactivity compared to its non-deuterated counterparts. This makes it particularly valuable in research and industrial applications where isotopic labeling and stability are crucial.

Properties

Molecular Formula

C12H22O11

Molecular Weight

344.31 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-deuterio-2-[(2S,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11+,12+/m1/s1/i11D,12D

InChI Key

HDTRYLNUVZCQOY-SJCNVRLISA-N

Isomeric SMILES

[2H][C@@]1([C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O[C@]2([C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[2H]

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.